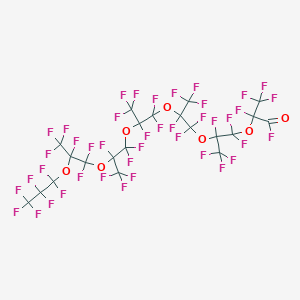

Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoyl fluoride

Übersicht

Beschreibung

Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoyl fluoride is a highly specialized fluorinated compound known for its unique chemical properties. It is characterized by its high thermal stability, chemical inertness, and resistance to degradation. These properties make it valuable in various industrial and scientific applications, particularly where extreme conditions are involved.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoyl fluoride typically involves the fluorination of a suitable precursor compound. One common method is the electrochemical fluorination (ECF) process, where the precursor is subjected to an electric current in the presence of hydrogen fluoride. This method allows for the selective introduction of fluorine atoms into the molecule.

Another approach is the direct fluorination method, which involves the reaction of the precursor with elemental fluorine under controlled conditions. This method requires careful handling due to the highly reactive nature of fluorine gas.

Industrial Production Methods: Industrial production of this compound often employs large-scale electrochemical fluorination due to its efficiency and scalability. The process involves the use of specialized equipment to handle the corrosive and reactive nature of hydrogen fluoride and fluorine gas. The reaction conditions are optimized to maximize yield and purity, typically involving low temperatures and controlled current densities.

Analyse Chemischer Reaktionen

Types of Reactions: Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoyl fluoride primarily undergoes substitution reactions due to the presence of the reactive fluoride group. It can also participate in addition reactions, particularly with nucleophiles.

Common Reagents and Conditions: Common reagents used in reactions with this compound include strong nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the fluorinated backbone. Solvents like acetonitrile or dichloromethane are often used to dissolve the reactants and facilitate the reaction.

Major Products Formed: The major products formed from these reactions depend on the nature of the nucleophile. For example, reaction with an amine can yield a perfluoroalkyl amide, while reaction with an alcohol can produce a perfluoroalkyl ether. These products retain the desirable properties of the parent compound, such as thermal stability and chemical resistance.

Wissenschaftliche Forschungsanwendungen

Materials Science

HFPO-1 is utilized in the development of advanced materials due to its unique properties:

- Fluoropolymer Production : HFPO-1 serves as a precursor for synthesizing fluoropolymers that exhibit high thermal stability and chemical resistance. These polymers are used in coatings and membranes for various industrial applications.

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

Biochemical Research

In biochemistry, HFPO-1 has been investigated for its potential applications:

- Drug Delivery Systems : The compound's unique structure allows it to encapsulate therapeutic agents effectively. Studies have shown that HFPO-1 can enhance the solubility and bioavailability of poorly soluble drugs.

Case Study : A study demonstrated that using HFPO-1 in liposomal formulations improved the delivery of anticancer drugs in vitro by increasing cellular uptake compared to standard formulations .

Environmental Studies

HFPO-1 is also significant in environmental research:

- Fluorinated Compounds Analysis : As a stable fluorinated compound, HFPO-1 is used as a reference standard in the analysis of environmental samples for other perfluorinated compounds (PFCs). Its stability aids in understanding the degradation pathways of PFCs in ecosystems.

| Application Area | Methodology | Findings |

|---|---|---|

| Environmental Analysis | Reference Standard | Enhanced detection of PFCs |

Wirkmechanismus

The mechanism by which Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoyl fluoride exerts its effects is primarily through its chemical inertness and stability. The fluorine atoms create a protective barrier around the molecule, preventing it from reacting with other substances. This property is particularly useful in applications where the compound needs to withstand harsh conditions without breaking down.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

- Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosan-1-ol

- Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoic acid

Uniqueness: Compared to similar compounds, Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoyl fluoride stands out due to its reactive fluoride group, which allows for further chemical modifications. This makes it more versatile in synthetic applications. Additionally, its high degree of fluorination provides superior thermal and chemical stability compared to less fluorinated analogs.

Biologische Aktivität

Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoyl fluoride (CAS No: 13140-24-4) is a fluorinated compound with unique chemical properties that have garnered attention in various fields including materials science and biochemistry. Its structure consists of a long perfluorinated carbon chain with multiple ether linkages which contribute to its stability and hydrophobic characteristics. This article explores the biological activity of this compound based on available research findings.

- Molecular Formula : C21F42O7

- Molecular Weight : 1162.15 g/mol

- Structure : The compound features a complex arrangement of fluorinated methyl groups and ether linkages that enhance its chemical stability.

Biological Activity Overview

Research on the biological activity of perfluorinated compounds (PFCs), including this compound, has indicated potential effects on various biological systems. These effects are primarily due to the compound's interaction with biological membranes and proteins.

- Membrane Interaction : PFCs can integrate into lipid membranes due to their hydrophobic nature. This integration may disrupt membrane integrity and fluidity.

- Protein Binding : The compound may bind to proteins and alter their function. This can lead to changes in enzymatic activity and signal transduction pathways.

Toxicological Studies

A study conducted by the National Institute of Environmental Health Sciences highlighted the potential toxicological effects of PFCs. Key findings include:

- Cytotoxicity : In vitro studies showed that exposure to high concentrations of perfluoro compounds can lead to cell death in certain cell lines.

- Endocrine Disruption : Some PFCs have been linked to endocrine disruption by mimicking hormone actions or interfering with hormone signaling pathways.

Case Studies

- Case Study 1 : A study published in Environmental Science & Technology assessed the impact of various PFCs on liver function in animal models. Results indicated that prolonged exposure to perfluoro compounds led to liver enzyme alterations.

- Case Study 2 : Research published in Toxicology Reports examined the immunotoxic effects of PFCs in aquatic organisms. The study found significant immune response alterations in fish exposed to environmentally relevant concentrations.

Data Table: Summary of Biological Effects

| Study Type | Findings | Reference |

|---|---|---|

| Cytotoxicity | High concentrations induce cell death | National Institute of Health |

| Endocrine Disruption | Interference with hormonal signaling | Environmental Science & Tech |

| Immunotoxicity | Altered immune responses in fish | Toxicology Reports |

Eigenschaften

IUPAC Name |

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propanoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21F42O7/c22-1(64)2(23,9(31,32)33)65-17(54,55)4(26,11(37,38)39)67-19(58,59)6(28,13(43,44)45)69-21(62,63)8(30,15(49,50)51)70-20(60,61)7(29,14(46,47)48)68-18(56,57)5(27,12(40,41)42)66-16(52,53)3(24,25)10(34,35)36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLDXJJOBWJDPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21F42O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884509 | |

| Record name | Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1162.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13140-24-4 | |

| Record name | 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-Tricosafluoro-2,5,8,11,14,17-hexakis(trifluoromethyl)-3,6,9,12,15,18-hexaoxaheneicosanoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13140-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15,18-Hexaoxaheneicosanoyl fluoride, 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-tricosafluoro-2,5,8,11,14,17-hexakis(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013140244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15,18-Hexaoxaheneicosanoyl fluoride, 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,20,21,21,21-tricosafluoro-2,5,8,11,14,17-hexakis(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxaheneicosanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.